molecular formula C9H13N2O14P3 B056950 3'-Keto-2'-deoxyuridine 5'-triphosphate CAS No. 117098-38-1

3'-Keto-2'-deoxyuridine 5'-triphosphate

Cat. No.: B056950
CAS No.: 117098-38-1
M. Wt: 466.13 g/mol
InChI Key: BRVUPLSOIDPVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a synthetic compound that is not naturally occurring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. The key steps include the formation of the oxolan ring and the attachment of the dioxopyrimidinyl group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions .

Industrial Production Methods

the synthesis generally follows similar steps as the laboratory methods, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Utilized in drug development and testing to understand its effects on biological systems.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research applications .

Properties

CAS No.

117098-38-1

Molecular Formula

C9H13N2O14P3

Molecular Weight

466.13 g/mol

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)

InChI Key

BRVUPLSOIDPVFS-UHFFFAOYSA-N

SMILES

C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O

Synonyms

3'-keto-2'-deoxyuridine 5'-triphosphate
3-KDUTP

Origin of Product

United States

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